5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-12-3-4(8)2-5(6(12)13)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVIWPJHQDHRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from 2-Chloro-3-(trifluoromethyl)-5-nitropyridine Derivatives
A well-documented method involves the use of 2-chloro-3-(trifluoromethyl)-5-nitropyridine as a key intermediate. This compound undergoes nucleophilic substitution with diethyl malonate under basic conditions to form a malonate derivative, which is then subjected to hydrolysis and decarboxylation to yield 2-methyl-5-nitro-3-(trifluoromethyl)pyridine. Subsequent reduction of the nitro group and bromination at the 5-position, followed by methylation of the nitrogen, affords the target this compound.
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic substitution of 2-chloro-3-(trifluoromethyl)-5-nitropyridine with diethyl malonate | THF, 0 °C to 25 °C, NaH, 16-24 h | ~140% (crude) | Excess diethyl malonate and NaH used for complete reaction |
| 2 | Hydrolysis and decarboxylation of malonate derivative | Reflux in 6N HCl, 100 °C, 24 h | 76.6% | Acid concentration and temperature critical for yield |
| 3 | Reduction of nitro group to amine | Standard hydrogenation or chemical reduction | Not specified | Essential for subsequent bromination |
| 4 | Bromination at position 5 | Conditions vary, typically using brominating agents like NBS | Not specified | Selectivity important |
| 5 | Methylation of nitrogen | Methyl iodide or methyl sulfate, base | Not specified | Methylation stabilizes pyridinone form |
Table 1: Effect of Hydrochloric Acid Concentration and Temperature on Hydrolysis Yield
| Example | HCl Concentration (N) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 6 | 6 | 100 | 24 | 76.6 |
| 7 | 2 | 80 | 24 | 30 |
| 8 | 2 | 100 | 24 | 45 |
| 9 | 8 | 100 | 24 | 58 |
This table illustrates that higher acid concentration and temperature favor the hydrolysis and decarboxylation step, improving yield significantly.
Alternative Synthetic Routes
While the above method is well-established, alternative routes involve direct bromination of 1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one or cyclization strategies from triazole or pyrazole precursors, although these are less documented for this specific compound.
Reaction Conditions and Optimization
- Solvent : Tetrahydrofuran (THF) is commonly used for nucleophilic substitution due to its ability to stabilize intermediates and dissolve reactants.
- Base : Sodium hydride (NaH) is employed to generate the nucleophilic species from diethyl malonate.
- Temperature : Initial cooling to 0 °C controls the exothermic nature of the base addition; subsequent reactions proceed at room temperature or slightly elevated temperatures (up to 25 °C).
- Reaction Time : Extended reaction times (16-24 hours) ensure complete conversion.
- Work-up : Extraction with ethyl acetate, washing with saturated salt solutions, drying over sodium sulfate, and rotary evaporation are standard.
Yield and Scalability
The overall yield of the four-step synthetic route to this compound is approximately 31.1%, which is acceptable for industrial scale-up given the simplicity and availability of starting materials. The process is amenable to large-scale production due to straightforward reaction conditions and inexpensive reagents.
Summary Table of Preparation Method
| Step No. | Intermediate/Product | Reaction Type | Key Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| 1 | Diethyl malonate adduct | Nucleophilic substitution | Diethyl malonate, NaH, THF, 0-25 °C, 16-24 h | ~140% (crude) | Excess reagents used |
| 2 | 2-methyl-5-nitro-3-(trifluoromethyl)pyridine | Hydrolysis and decarboxylation | 6N HCl, reflux 100 °C, 24 h | 76.6 | Acid concentration critical |
| 3 | 5-amino derivative | Reduction | Hydrogenation or chemical reducing agents | Not specified | Prepares for bromination |
| 4 | This compound | Bromination and methylation | Brominating agent (e.g., NBS), methyl iodide/base | Not specified | Final product |
Additional Notes
- The methylation step stabilizes the pyridin-2-one tautomer and improves compound stability.
- Bromination selectivity is crucial to avoid polybrominated byproducts.
- The trifluoromethyl group is generally introduced early in the synthetic sequence to withstand subsequent reaction conditions.
- Purification typically involves standard chromatographic techniques or crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the existing functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyridine compounds, including 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one, exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit specific protein interactions involved in tumor growth. For instance, studies have shown that similar compounds can act as inhibitors of protein arginine methyltransferase 5 (PRMT5), a target in cancer therapy due to its role in oncogenic processes .
Inhibitors of Enzymatic Activity
The compound's structural features allow it to serve as an inhibitor for various enzymes. In particular, it has been noted for its potential as a substrate competitive inhibitor in biochemical pathways, which could lead to the development of new therapeutic agents targeting specific diseases .
Reagents in Chemical Reactions
This compound can be utilized as a reagent in organic synthesis. Its bromine and trifluoromethyl groups make it a valuable building block for synthesizing more complex molecules. The trifluoromethyl group is particularly useful in enhancing the lipophilicity and metabolic stability of pharmaceutical compounds .
Trifluoromethylation Reactions
The compound can participate in trifluoromethylation reactions, which are essential for modifying aromatic compounds. Such reactions are facilitated by metal complexes and can lead to the formation of novel trifluoromethylated derivatives with enhanced biological activity .
Pesticide Development
Given the increasing demand for effective pesticides, compounds like this compound are being explored for their potential use as agrochemicals. The incorporation of trifluoromethyl groups can improve the efficacy and selectivity of herbicides and insecticides, making them more effective against pests while minimizing environmental impact .
Development of Functional Materials
The unique properties of this compound lend themselves to applications in material science, particularly in the development of functional materials such as polymers and coatings. The incorporation of fluorinated groups can enhance properties like chemical resistance and thermal stability .
Case Studies and Research Findings
| Application Area | Study/Reference | Findings |
|---|---|---|
| Medicinal Chemistry | PMC11650783 | Investigated the role of PRMT5 inhibitors; similar compounds show anticancer activity. |
| Organic Synthesis | ResearchGate Publication on Trifluoromethylation | Demonstrated the utility of trifluoromethylated compounds in enhancing biological activity. |
| Agricultural Chemistry | Various studies on agrochemicals | Explored the effectiveness of trifluoromethylated pesticides against agricultural pests. |
| Material Science | Publications on functional materials | Highlighted the benefits of fluorinated compounds in improving material properties. |
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity, receptor binding, or other cellular processes.
Comparison with Similar Compounds
Substituent Variations in Pyridin-2(1H)-one Derivatives
Key structural analogs differ in substituent positions, halogen types, and N-alkyl/aryl groups (Table 1).
Table 1: Structural Comparison of Pyridin-2(1H)-one Derivatives
Key Observations :
- Positional Isomerism : Switching bromine and trifluoromethyl groups (e.g., 3-Bromo-1-methyl-5-CF₃ vs. 5-Bromo-1-methyl-3-CF₃) results in distinct electronic profiles. The CF₃ group at position 3 in the target compound may enhance steric hindrance compared to position 5 .
- N-Alkyl vs. N-Aryl : Replacing the N-methyl group with N-phenyl (as in unrelated analogs) improves eIF4A3 inhibitory potency (IC₅₀: 0.14 μM vs. 0.75 μM) and reduces P-glycoprotein (P-gp) efflux ratios (0.8 vs. 25.0) .
Physicochemical Properties
Total Polar Surface Area (tPSA) and lipophilicity are critical for drug-likeness:
- The target compound’s tPSA is 75.5 Ų, comparable to N-phenyl analogs but lower than cyanophenyl-substituted derivatives (tPSA: 99.3 Ų) .
- Solubility : Bromine and trifluoromethyl groups reduce aqueous solubility but enhance membrane permeability. 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one (tPSA: 49.3 Ų) shows higher solubility due to the hydroxyl group .
Biological Activity
5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one (CAS Number: 214342-73-1) is a pyridinone derivative notable for its unique structural features, including a bromine atom and a trifluoromethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHBrFNO |
| Molecular Weight | 256.02 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified |
| Solubility | Moderate |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of bromine and trifluoromethyl groups enhances the compound's reactivity and binding affinity, which can affect enzyme activity, receptor interactions, and other cellular processes. Research indicates that the trifluoromethyl group plays a critical role in enhancing the pharmacological properties of compounds by increasing lipophilicity and metabolic stability .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives containing the trifluoromethyl group have demonstrated significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. In particular, compounds with similar structural features have shown enhanced potency against pathogens such as Chlamydia species, suggesting that this compound could serve as a lead for developing new antibiotics .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Studies indicate that analogs with trifluoromethyl substitutions exhibit increased activity against viral targets, potentially due to their ability to disrupt viral replication mechanisms .
Case Studies
- Antichlamydial Activity : A study focused on the structure-activity relationship (SAR) of pyridine derivatives found that compounds with trifluoromethyl substituents exhibited notable ant
Q & A
Basic Research Questions
What are the common synthetic routes for preparing 5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one?
Methodological Answer:
The synthesis typically involves halogenation and functionalization of pyridin-2(1H)-one scaffolds. Key steps include:
- Bromination : Direct bromination at the 5-position using reagents like NBS (N-bromosuccinimide) under controlled conditions .
- Trifluoromethylation : Introduction of the CF₃ group via cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) or electrophilic trifluoromethylation .
- Methylation : N-Methylation of the pyridinone ring using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
Critical Considerations : Reaction temperatures and solvent polarity significantly influence regioselectivity. For example, polar aprotic solvents (DMF, DMSO) enhance trifluoromethylation efficiency .
How can the purity and structural integrity of this compound be validated experimentally?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C5, CF₃ at C3) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, resolving ambiguities in tautomeric forms .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (Exact Mass: ~255.97 g/mol) .
- Purity Assessment : HPLC with UV detection (λ ~260–280 nm for pyridinone derivatives) .
Advanced Research Questions
How can researchers optimize the compound’s reactivity in cross-coupling reactions for derivatization?
Methodological Answer:
- Catalyst Selection : Pd(PPh₃)₄ or Pd(dba)₂ for Suzuki couplings with aryl boronic acids. The bromine at C5 serves as a reactive site for coupling .
- Solvent Effects : Use toluene or dioxane for improved stability of Pd intermediates .
- Challenges : Steric hindrance from the CF₃ group may reduce coupling efficiency. Pre-functionalization of the pyridinone core (e.g., protecting the NH group) can mitigate this .
Data Contradiction : Conflicting reports on coupling yields (40–85%) suggest substrate-specific optimization is critical .
What strategies resolve contradictory crystallographic data for pyridin-2(1H)-one derivatives?
Methodological Answer:
- Tautomerism Issues : The pyridin-2(1H)-one moiety can exhibit keto-enol tautomerism, complicating X-ray analysis. Use low-temperature crystallography (100 K) to stabilize the dominant tautomer .
- Refinement Tools : SHELXL’s restraints for disordered CF₃ or methyl groups improve model accuracy .
- Validation : Cross-check with DFT calculations (e.g., Gaussian) to predict bond lengths/angles and validate experimental data .
How does the compound’s electronic profile influence its bioactivity in enzyme inhibition studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Effects : The CF₃ group increases electrophilicity, enhancing binding to nucleophilic enzyme residues (e.g., serine hydrolases) .
- Hydrogen Bonding : The pyridinone carbonyl acts as a hydrogen bond acceptor, critical for interactions with targets like HIV-1 reverse transcriptase .
- Experimental Validation :
What are the challenges in scaling up the synthesis while maintaining regioselectivity?
Methodological Answer:
- Batch vs. Flow Chemistry : Flow systems improve heat dissipation for exothermic bromination steps, reducing byproducts .
- Purification : Column chromatography is impractical at scale. Alternatives include crystallization (e.g., using ethyl acetate/hexane mixtures) or centrifugal partition chromatography .
- Regioselectivity : Pilot studies in micellar media (e.g., water/SDS) enhance selectivity for bromination at C5 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
